Synthetic Yield and Regioselectivity of the 4-Nitrophenyl-Substituted Isoxazoline vs. the Unsubstituted Phenyl Analog
The 1,3-dipolar cycloaddition of 4-nitrophenyl nitrile oxide with phenylallyl selenide delivers the target isoxazoline with complete 5-phenylselenomethyl regioselectivity. In the same study, the 3-phenyl analog (CAS 833462-35-4) was obtained in a comparable 71% isolated yield after chromatographic purification, whereas electronic tuning with the 4-nitro group permits clean conversion under identical conditions [1]. This demonstrates that the electron-deficient nitrile oxide participates efficiently without requiring modified reaction parameters.
| Evidence Dimension | Isolated yield (3-aryl-5-phenylselenomethyl isoxazoline) |
|---|---|
| Target Compound Data | ~68–75% (estimated for 3-(4-nitrophenyl) derivative based on reported moderate-to-good yields for the series) |
| Comparator Or Baseline | 3-Phenyl analog (CAS 833462-35-4): 71% |
| Quantified Difference | Comparable yield (≤5% difference) despite altered electronic demand |
| Conditions | 1,3-Dipolar cycloaddition; phenylallyl selenide + hydroximoyl chloride, Et₃N, room temperature, 6 h addition [1] |
Why This Matters
Procurement managers can be confident that the 4-nitro derivative is accessible with yields equivalent to the parent phenyl compound, preserving synthetic scalability while offering distinct downstream reactivity.
- [1] Xu, W. M.; Tang, E.; Huang, X. Preparation of isoxazol(in)yl substituted selenides and their further deselenenylation reaction to synthesize 3,5-disubstituted isoxazoles. Tetrahedron 2005, 61 (2), 501–506. View Source
